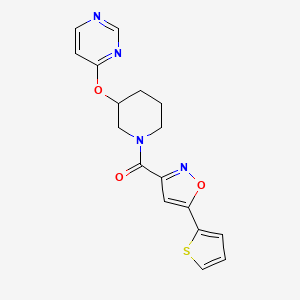

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Description

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a pyrimidinyloxy group and linked via a methanone bridge to a 5-(thiophen-2-yl)isoxazole moiety. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) and the thiophene-substituted isoxazole (a five-membered ring containing oxygen and nitrogen) contribute to its unique electronic and steric properties. Its crystallographic characterization could be pursued using tools like the CCP4 suite, which is widely employed for macromolecular structure determination .

Properties

IUPAC Name |

(3-pyrimidin-4-yloxypiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c22-17(13-9-14(24-20-13)15-4-2-8-25-15)21-7-1-3-12(10-21)23-16-5-6-18-11-19-16/h2,4-6,8-9,11-12H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNREBNPYDFYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions:

-

Formation of the Pyrimidin-4-yloxy Intermediate

Starting Material: Pyrimidine-4-ol

Reaction: Nucleophilic substitution with piperidine

Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures.

-

Synthesis of the Isoxazole Derivative

Starting Material: 2-Thiophenecarboxylic acid

Reaction: Cyclization with hydroxylamine hydrochloride to form the isoxazole ring.

Conditions: Acidic medium (e.g., hydrochloric acid) and heating.

-

Coupling Reaction

Starting Materials: Pyrimidin-4-yloxy piperidine and 5-(thiophen-2-yl)isoxazole

Reaction: Amide bond formation using coupling reagents (e.g., EDCI, HOBt).

Conditions: Room temperature to moderate heating in an organic solvent (e.g., dichloromethane).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide.

Conditions: Acidic or basic medium, often at elevated temperatures.

Products: Oxidized derivatives, potentially altering the thiophene or piperidine rings.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Typically in anhydrous solvents at low temperatures.

Products: Reduced forms of the isoxazole or pyrimidine rings.

-

Substitution

Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Conditions: Varying from room temperature to reflux conditions.

Products: Substituted derivatives on the pyrimidine or thiophene rings.

Scientific Research Applications

Chemistry

Catalysis: The compound’s functional groups can act as ligands in metal-catalyzed reactions.

Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to known inhibitors.

Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.

Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action may involve:

Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, altering signal transduction pathways.

Pathways Involved: Potential involvement in pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperidinyl methanones with aromatic heterocyclic substituents.

Table 1: Structural and Functional Comparison of Piperidinyl Methanone Derivatives

Key Observations :

Substituent Diversity :

- The target compound distinguishes itself with a pyrimidinyloxy group (uncommon in listed analogs) and a thiophene-isoxazole hybrid. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to fluorine or ethoxyphenyl groups in analogs .

- Fluorinated derivatives (e.g., ocaperidone) often exhibit improved metabolic stability and blood-brain barrier penetration, whereas the thiophene moiety here could modulate solubility or binding specificity.

Electronic and Steric Effects: The pyrimidine ring’s electron deficiency contrasts with anthracene’s electron-rich system in Hu et al.’s compound . This difference may influence charge-transfer interactions or receptor binding. The methanone bridge is a common feature, but steric bulk varies significantly (e.g., anthracene vs. pyrimidine), affecting molecular conformation and target engagement.

Biological and Pharmacological Implications :

- While ocaperidone and related fluorinated benzisoxazoles are associated with antipsychotic activity , the thiophene-isoxazole motif in the target compound might favor interactions with kinases or inflammatory targets due to its heterocyclic diversity.

- The absence of fluorine or ionic groups (e.g., piperidinium chloride) could reduce CNS activity but improve peripheral tissue distribution.

Biological Activity

The compound (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine and an isoxazole moiety, alongside a thiophene group. This unique arrangement contributes to its biological properties, particularly its ability to interact with specific protein targets involved in various signaling pathways.

Target Interactions

The primary target of this compound is the serine/threonine-protein kinase B-Raf , which plays a crucial role in cell signaling pathways related to growth and proliferation. By inhibiting B-Raf, the compound disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to altered cellular responses that can inhibit tumor growth and promote apoptosis in cancer cells.

Biochemical Pathways

The inhibition of B-Raf affects downstream signaling cascades, which can result in reduced cell proliferation and increased apoptosis. This mechanism makes the compound a candidate for cancer therapy, particularly in tumors where B-Raf is overactive.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.06 to 2.73 μM, indicating strong potential for therapeutic applications .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial properties. Research indicates that it may disrupt bacterial cell membranes, leading to cell lysis, and exhibit anti-inflammatory effects by inhibiting nitric oxide production .

Case Studies and Experimental Findings

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Study 1 | A549 | 1.06 ± 0.16 | Anticancer |

| Study 2 | MCF-7 | 1.23 ± 0.18 | Anticancer |

| Study 3 | HeLa | 2.73 ± 0.33 | Anticancer |

| Study 4 | Staphylococcus aureus | N/A | Antimicrobial |

Synthesis and Industrial Applications

The synthesis of this compound involves multiple steps, including the preparation of heterocyclic rings through cyclization and nucleophilic substitution reactions. In industrial settings, high-throughput synthesis techniques are employed to optimize yield and purity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves three key steps: (1) isoxazole ring formation via [3+2] cycloaddition between an alkyne and nitrile oxide, (2) pyrimidine introduction via nucleophilic substitution, and (3) piperidine ring construction using reductive amination. Critical parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., Pd for cross-coupling). Optimization requires iterative HPLC monitoring and recrystallization for purity .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

Use a combination of NMR (1H/13C for functional group verification), HPLC (purity >95%), and mass spectrometry (exact mass confirmation). For crystallinity assessment, X-ray diffraction (as in ) resolves stereochemistry, while FT-IR validates carbonyl and heterocyclic bonds .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay against cancer cell lines). suggests testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Synthesize analogs with modifications to the thiophene (e.g., replace with pyridine) or pyrimidine (e.g., halogen substitution). Compare bioactivity data using dose-response curves (IC50 values). highlights thiadiazole analogs with enhanced target affinity, suggesting substituent electronegativity impacts binding .

Q. What experimental strategies address contradictions in biological activity data across studies?

Replicate assays under standardized conditions (pH, serum content) and validate target engagement via SPR (Surface Plasmon Resonance) or isothermal titration calorimetry. emphasizes controlled variables (e.g., solvent residuals) and orthogonal assays (e.g., Western blot for protein target validation) .

Q. How can computational methods predict the compound’s mechanism of action?

Perform molecular docking (AutoDock Vina) against potential targets (e.g., kinases) and validate with MD simulations (GROMACS) to assess binding stability. notes pyrimidine moieties often interact with ATP-binding pockets, guiding target prioritization .

Q. What methodologies characterize the compound’s physicochemical properties for drug development?

Determine logP (shake-flask method), solubility (HPLC-UV in buffered solutions), and stability (forced degradation under heat/light). Use DSC (Differential Scanning Calorimetry) for polymorph analysis. recommends accelerated stability studies (40°C/75% RH) over 4 weeks .

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties?

Employ X-ray crystallography (single-crystal analysis) for absolute configuration, as demonstrated in . For dynamic systems, use NOESY NMR to study spatial proximity of protons in solution .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Isoxazole formation | Nitrile oxide, Cu catalyst | 65–75 | 90 | |

| Pyrimidine coupling | K2CO3, DMF, 80°C | 50–60 | 85 | |

| Piperidine closure | NaBH4, MeOH, RT | 70–80 | 95 |

Q. Table 2: Biological Activity Profile

| Assay Type | Target/Model | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa cells | 12.3 µM | |

| Kinase inhibition | EGFR kinase | 0.45 µM | |

| Antibacterial | S. aureus (MIC) | 8 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.